N-(2,4,4-trimethylpentan-2-yl)thian-4-amine
Description
N-(2,4,4-Trimethylpentan-2-yl)thian-4-amine is a tertiary amine derivative featuring a thiane (sulfur-containing six-membered ring) with an amine group at the 4-position and a highly branched alkyl substituent (2,4,4-trimethylpentan-2-yl). This substituent confers significant steric bulk and lipophilicity, influencing the compound’s physicochemical properties and reactivity. While direct synthetic details are unavailable in the provided evidence, analogous compounds suggest synthetic routes involving alkylation or nucleophilic substitution reactions with organolithium reagents .
Properties
Molecular Formula |
C13H27NS |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)thian-4-amine |
InChI |
InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-6-8-15-9-7-11/h11,14H,6-10H2,1-5H3 |
InChI Key |
BNDXSNFFBQOZET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,4-trimethylpentan-2-yl)thian-4-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is used as a building block in organic synthesis, particularly in the development of sterically hindered amine motifs .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a precursor for various biochemical assays .
Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of drug candidates, especially those targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the bulky substituents on the amine group allows for selective binding to these targets, thereby modulating their activity . This selective binding is crucial in the development of drug candidates that require high specificity and minimal off-target effects .
Comparison with Similar Compounds
N-(6-Methylheptan-2-yl)thian-4-amine
- Structure : Shares the thian-4-amine core but substitutes the 2,4,4-trimethylpentan-2-yl group with a longer, less branched 6-methylheptan-2-yl chain.
- Molecular Weight : 229.43 g/mol (C₁₃H₂₇NS) vs. estimated ~227.43 g/mol for the target compound (C₁₂H₂₅NS).
- Properties: The longer alkyl chain increases molecular weight but reduces steric hindrance compared to the target compound. This may enhance solubility in nonpolar solvents but reduce metabolic stability in biological systems .
N-(Propan-2-yl)thian-4-amine
- Structure : Simplest analog with an isopropyl group (C₃H₇) instead of the branched pentyl substituent.
- Molecular Weight : 159.29 g/mol (C₈H₁₇NS).
- Properties : Reduced steric bulk leads to higher amine nucleophilicity and lower lipophilicity. Likely exhibits higher volatility and lower boiling point than the target compound .
Sulfonamide and Sulfonimine Derivatives
- Examples: N-((4-Methoxyphenyl)(methyl)((2,4,4-trimethylpentan-2-yl)imino)-λ⁶-sulfaneylidene)-4-nitrobenzenesulfonamide (4c): Incorporates the 2,4,4-trimethylpentan-2-yl group into a sulfondiimine framework. The bulky substituent stabilizes the sulfonimine structure, as evidenced by HRMS and IR data . 1-(Benzofuran-2-yl)-1-(4-chlorophenyl)-N-(2,4,4-trimethylpentan-2-yl)-λ⁴-sulfanimine (3m): Demonstrates the substituent’s role in modulating electronic environments, with NMR data showing distinct shifts due to steric and inductive effects .
Benzofuran and Imidazopyridine Derivatives
- Examples :
- 7-(3,5-Dimethylisoxazol-4-yl)-2-(3-(4-methoxyphenyl)propyl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (34) : The bulky substituent enhances binding selectivity in biological targets (e.g., CBP/P300 inhibitors), as shown by HRMS and NMR studies .
- 2-Bromo-6-hydroxy-5a-(hydroxymethyl)-8-methoxy-N-(2,4,4-trimethylpentan-2-yl)-5a,6,9,9a-tetrahydrodibenzo[b,d]furan-4-amine : The substituent improves metabolic stability in benzofuran-based receptors, critical for chiral recognition applications .
Key Comparative Data Table
Research Findings and Implications
- Steric Effects : The 2,4,4-trimethylpentan-2-yl group in the target compound reduces nucleophilic attack on the amine due to steric shielding, making it less reactive than N-(propan-2-yl)thian-4-amine but more stable in harsh conditions .
- Lipophilicity : Branched alkyl chains enhance membrane permeability in drug candidates, as seen in imidazopyridine derivatives .
- Synthetic Utility : The substituent’s stability under Rh-catalyzed conditions enables its use in modular sulfondiimine synthesis, expanding access to diverse sulfonamide libraries .
Biological Activity
N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by a thian structure (a sulfur-containing ring) and an aliphatic amine side chain. The presence of the bulky trimethylpentan group may influence its biological interactions and pharmacokinetic properties.
1. Inhibition of Malate Dehydrogenases (MDH)
Recent research has focused on the compound's ability to inhibit malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2), enzymes crucial for cellular metabolism and energy production.
Key Findings:
- The compound was evaluated alongside various derivatives in enzyme assays that measured their inhibitory effects on MDH1 and MDH2.
- IC50 Values : The compound exhibited moderate inhibitory activity with IC50 values of approximately 3.38 μM for MDH1 and 1.53 μM for MDH2, indicating its potential as a dual inhibitor in metabolic pathways relevant to cancer cell survival .
Table 1: Inhibitory Activity of this compound Derivatives
| Compound | MDH1 IC50 (μM) | MDH2 IC50 (μM) |
|---|---|---|
| This compound | 3.38 ± 0.36 | 1.53 ± 0.08 |
| Control (LW1497) | 0.78 ± 0.08 | 1.38 ± 0.59 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key metabolic enzymes like MDH1 and MDH2. By disrupting normal metabolic processes in cancer cells, it may lead to reduced cell proliferation and increased apoptosis.
Research Implications
The findings surrounding this compound suggest its potential as a lead compound for drug development aimed at targeting metabolic pathways in cancer therapy. Further research is warranted to explore its full range of biological activities and possible therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
